molecular formula C23H23N3O4S B2955731 1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203082-79-4

1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2955731
CAS No.: 1203082-79-4
M. Wt: 437.51
InChI Key: RMJKUNBLTMWGSG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS: 1203082-79-4) is a urea derivative featuring a 4-methoxyphenyl group and a tetrahydroquinoline (THQ) scaffold modified with a phenylsulfonyl substituent. Its molecular formula is C23H23N3O4S, with a molecular weight of 437.5 g/mol . The compound’s structure combines a urea linker (–NC(=O)N–) that bridges two aromatic systems: a methoxy-substituted benzene ring and a sulfonamide-functionalized THQ moiety. However, key physicochemical properties such as melting point, solubility, and stability remain unreported in available literature .

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-30-20-13-11-18(12-14-20)24-23(27)25-19-10-9-17-6-5-15-26(22(17)16-19)31(28,29)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJKUNBLTMWGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Phenylsulfonyl Group: The tetrahydroquinoline intermediate is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the sulfonylated tetrahydroquinoline with 4-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties, although further research is needed to confirm these effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The methoxyphenyl group may participate in hydrogen bonding or π-π interactions, while the sulfonyl group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties :

  • The 4-chlorophenyl group in Compound 9o results in a higher melting point (163.5–165.7°C) compared to the 4-methoxyphenyl analog (Compound 9m: 132.4–134.2°C) . This is likely due to increased polarity and stronger intermolecular interactions (e.g., halogen bonding) in the chloro derivative.
  • The phenethyl substituent in the CAS 1203239-31-9 analog reduces molecular weight (435.5 vs. 437.5) while introducing a flexible alkyl chain, which may enhance lipophilicity .

Impact of Sulfonylation: The target compound and its phenethyl analog both incorporate a phenylsulfonyl group on the THQ ring, a feature absent in Compounds 9m and 9o. Sulfonylation is known to improve metabolic stability and binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrases, HDACs) .

Functional Group Variations: The methoxyacetyl group in the 4-butoxyphenyl analog (CAS 1203347-37-8) replaces the sulfonyl moiety, significantly lowering molecular weight (411.5 vs.

Biological Activity

1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure

The compound's structure can be broken down into distinct functional groups:

  • Methoxyphenyl group : Contributes to lipophilicity and receptor interactions.
  • Phenylsulfonyl moiety : Enhances binding affinity and selectivity towards biological targets.
  • Tetrahydroquinoline core : Provides a scaffold for biological activity.

Pharmacological Properties

Recent studies have highlighted various biological activities associated with this compound:

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antitumor effects. For instance, compounds structurally related to this compound have shown:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Induction of apoptosis through mitochondrial pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • It acts as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), which is crucial in regulating Th17 cells implicated in autoimmune diseases .
  • Demonstrated effectiveness in reducing symptoms in models of rheumatoid arthritis and psoriasis at lower doses compared to existing treatments .

The biological activity of this compound appears to involve:

  • Modulation of signaling pathways related to inflammation and immune response.
  • Interaction with specific receptors , leading to altered gene expression profiles associated with disease states.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Psoriasis Model : In a murine model of psoriasis, treatment with the compound resulted in significant reduction of psoriatic lesions and inflammatory markers, demonstrating its potential for treating skin disorders .
  • Rheumatoid Arthritis Study : In another study involving collagen-induced arthritis in mice, administration of the compound led to decreased joint swelling and inflammation markers compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant inhibition of cancer cell lines
Anti-inflammatoryReduced symptoms in autoimmune disease models
MechanismRORγt inverse agonist; modulation of pathways

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Use triphosgene (1/3 equivalent) in anhydrous THF with Et₃N (2 equivalents) under nitrogen, followed by coupling with 4-methoxyaniline. Stirring time (15 min vs. 3 h) significantly impacts yield (moderate to good) .
  • Route 2 : Adapt protocols from structurally related ureas (e.g., 1-substituted tetrahydroquinolines) using alkylation or sulfonylation steps. Optimize solvent (DCM or THF), temperature (0°C to RT), and equivalents of reagents (e.g., 1-iodoethane, 3 equivalents for 76% yield) .
    • Optimization Strategies :
  • Vary reaction time, temperature, and stoichiometry.
  • Monitor purity via TLC or HPLC. Validate with ESI-MS for molecular ion peaks matching theoretical values (e.g., m/z 310.356 for similar ureas) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks based on substituents:

  • 4-Methoxyphenyl : δ ~3.8 ppm (OCH₃), aromatic protons at δ 6.8–7.2 ppm.
  • Tetrahydroquinoline : Aliphatic protons (δ 1.5–3.0 ppm), sulfonyl group (δ ~7.5–8.0 ppm for aromatic SO₂) .
    • ESI-MS : Confirm molecular weight (e.g., [M+H]+ ion). For example, a related urea (C18H18N2O3) shows m/z 310.356 .
    • Melting Point : Compare with literature (e.g., 132–165°C for analogous ureas) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound against specific biological targets?

  • In Vitro Assays :

  • Anticancer Activity : Use MCF-7 breast cancer cell lines, following US-NCI protocols. Measure IC₅₀ values via MTT assays (e.g., compound 83 in showed suppression of proliferation) .
  • Receptor Binding : For orexin-1 receptor antagonism (as in tetrahydroisoquinoline derivatives), perform competitive binding assays with radiolabeled ligands .
    • Data Collection : Include dose-response curves, negative/positive controls (e.g., cisplatin for cytotoxicity), and triplicate measurements.

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Purity Verification : Re-analyze compound purity via HPLC and ESI-MS. Impurities >95% can skew results .
  • Orthogonal Assays : Use multiple assays (e.g., apoptosis markers alongside proliferation assays) to confirm mechanisms .
  • Structural Confirmation : Re-examine NMR and crystallographic data (e.g., X-ray diffraction for bond angles/geometry) to rule out stereochemical discrepancies .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s efficacy?

  • Modifications :

  • Tetrahydroquinoline Core : Introduce substituents (e.g., chloro, methyl) at positions 6 or 7 to enhance receptor affinity .
  • Urea Linker : Replace phenylsulfonyl with benzothiazole (e.g., compound 24 in ) to improve solubility .
    • Testing : Synthesize analogs (e.g., 9m, 9n, 9o from ) and compare IC₅₀ values in standardized assays .

Q. What crystallographic methods are suitable for analyzing this compound’s 3D structure?

  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., using DCM/hexane). Resolve structure with programs like SHELX. Compare bond lengths/angles to computational models (DFT) .
  • Data Interpretation : Highlight key interactions (e.g., hydrogen bonds between urea NH and sulfonyl O) influencing conformational stability.

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